
p-Coumaryl alcohol
Vue d'ensemble
Description
P-Coumaryl alcohol is a monolignol used to synthesize lignin through a biosynthetic enzyme-catalyzed phenol dehydrogenation reaction .
Synthesis Analysis
P-Coumaryl alcohol is synthesized via the phenylpropanoid biochemical pathway . It is involved in making p-coumaryl alcohol, the simplest lignin monomer, found in a variety of photosynthetic eukaryotes . The transformation of lignin during pyrolysis and hydrothermal carbonization is also reported .Molecular Structure Analysis
The main building blocks of lignin are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .Chemical Reactions Analysis
OH-Initiated Reactions of p-Coumaryl Alcohol are relevant to the Lignin Pyrolysis . A comprehensive potential energy surface (PES) analysis of the OH + p-CMA reaction using various DFT and ab initio protocols has been presented .Physical And Chemical Properties Analysis
The lignin composition of alcohols (p-coumaryl, coniferyl, and sinapyl alcohols) varies depending on the type of lignin species (softwood vs. hardwood) .Applications De Recherche Scientifique
Epicuticular Waxes in Apples
p-Coumaryl alcohol esters with fatty acids form the basis of epicuticular waxes that cover the surfaces of apples, providing a protective barrier against environmental factors .
Lignocellulosic Biomass Processing
It plays a crucial role in the dissolution process of lignocellulosic biomass, increasing the accessibility of cellulose, hemicellulose, and lignin to enzymes or catalysts for further processing .
Cell Wall Structure and Integrity
This compound is involved in structural roles within plants, interconnecting cell wall polysaccharides and anchoring lignin to the polysaccharide domain, particularly in grasses .
Development of High-end Applications
Current research is leveraging all lignin streams, including p-Coumaryl alcohol, for the development of nanostructured materials, fine chemicals, carbon materials, and biofuels .
Variation in Lignin Composition
The monomers of lignin, including p-Coumaryl alcohol, contribute to the source-dependent variation observed in lignin across different plant species .
Grass Lignin Composition and Applications
Grass lignin, which is primarily composed of p-Coumaryl alcohol among other phenolic alcohols, has significant industrial applications ranging from biofuels to novel biomaterials .
Mécanisme D'action
p-Coumaryl alcohol, also known as 4-Coumaryl alcohol, is a phytochemical and one of the monolignols . It plays a significant role in plant physiology and has various biological activities. Here is an overview of its mechanism of action:
Target of Action
p-Coumaryl alcohol is a major precursor to lignin or lignans . Lignin is a complex organic polymer that provides structural support in plants and is particularly abundant in wood and bark .
Mode of Action
p-Coumaryl alcohol interacts with its targets through the phenylpropanoid biochemical pathway . It is synthesized via this pathway and then polymerized to form lignin .
Biochemical Pathways
The monolignols, including p-Coumaryl alcohol, are synthesized from phenylalanine through the general phenylpropanoid and monolignol-specific pathways . p-Coumaryl alcohol is an intermediate in the biosynthesis of chavicol, stilbenoids, and coumarin .
Pharmacokinetics
It is known to be a white solid that is soluble in alcohol and ether solvents but almost insoluble in water . This solubility profile may impact its bioavailability and distribution in the body.
Result of Action
The polymerization of p-Coumaryl alcohol results in the formation of lignin, which provides structural support to plants . Additionally, esters of p-Coumaryl alcohol and fatty acids form the basis of epicuticular waxes covering the surfaces of apples .
Action Environment
Environmental factors can influence the action of p-Coumaryl alcohol. For instance, the synthesis of p-Coumaryl alcohol can be induced under various biotic and abiotic stress conditions, such as wounding, pathogen infection, metabolic stress, and perturbations in cell wall structure .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Lignin is the most abundant natural polymer composed by aromatic moieties. Its chemical composition and its abundance have focused efforts to unlock its potential as a source of aromatic compounds for many years . The development of sustainable technologies capable of producing new devices using sustainable resources within the circular use of products approach is of critical importance .
Propriétés
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895024 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Coumaryl alcohol | |
CAS RN |
20649-40-5, 3690-05-9 | |
| Record name | (E)-p-Coumaryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5 °C | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is p-coumaryl alcohol and what is its significance in plants?
A1: p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is one of the three main building blocks of lignin, a complex aromatic polymer that provides structural support, water transport, and defense against pathogens in plants. It is particularly abundant in grasses and compression wood of gymnosperms. []
Q2: How is p-coumaryl alcohol synthesized in plants?
A2: p-Coumaryl alcohol is synthesized from phenylalanine via the phenylpropanoid pathway. The key enzymes involved include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). [, ]
Q3: What are the differences between the three main lignin monomers: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol?
A3: These three monolignols differ only in the degree of methoxylation on their aromatic rings. p-Coumaryl alcohol has no methoxy groups, coniferyl alcohol has one, and sinapyl alcohol has two. [, , ]
Q4: How does the proportion of p-coumaryl alcohol in lignin affect its properties?
A4: Lignin with a higher proportion of p-coumaryl alcohol tends to be less condensed and may be more easily extracted. For instance, down-regulating coumarate 3-hydroxylase (C3H), the enzyme responsible for converting p-coumaric acid to caffeic acid in the lignin biosynthesis pathway, leads to a significant increase in p-hydroxyphenyl (H) lignin units derived from p-coumaryl alcohol. This results in changes in the interunit linkage distribution, making the lignin more readily extractable. []
Q5: Can p-coumaryl alcohol be incorporated into lignin independently of coniferyl and sinapyl alcohol biosynthesis?
A5: Yes, research suggests there might be a route for p-hydroxyphenyl lignin synthesis independent of the typical cinnamyl alcohol dehydrogenase (CAD) isoforms. A study using Arabidopsis mutants lacking CADC and CADD still showed the incorporation of p-coumaryl alcohol into lignin. []
Q6: How does the reactivity of p-coumaryl alcohol compare to coniferyl alcohol during lignin biosynthesis?
A6: Studies comparing the dehydrogenation products of p-coumaryl alcohol and coniferyl alcohol suggest that they have similar reactivity during enzymatic dehydrogenation. Both alcohols primarily react at the β-position of the side chain, leading to similar dimeric compounds. [, ]
Q7: What are some of the unusual compounds found in association with p-coumaryl alcohol in plants?
A7: In apple fruit epicuticular wax, a family of phenolic fatty acid esters was discovered, with the fatty acids esterified to the γ-OH group of both E and Z isomers of p-coumaryl alcohol. This is the first report of fatty acid esters of monolignols as natural plant products. []
Q8: Can p-coumaryl alcohol be degraded by microorganisms?
A8: Yes, the fungus Aspergillus flavus can utilize p-coumaryl alcohol as a sole carbon source, breaking it down into p-coumaric acid, p-hydroxybenzoic acid, and protocatechuic acid. [, ]
Q9: What is the role of p-coumaryl alcohol in plant defense mechanisms?
A9: p-Coumaryl alcohol is a precursor to various phenolic compounds involved in plant defense. For instance, in cucumber hypocotyls, α-1,4-linked oligogalacturonides induce the formation of lignin-like material primarily derived from p-coumaryl alcohol, suggesting a role in defense response. []
Q10: What are the potential applications of p-coumaryl alcohol and its derivatives?
A10: p-Coumaryl alcohol and its derivatives have shown potential in various applications, including:
- Antioxidants: Several phenylpropanoids, including p-coumaryl alcohol derivatives, isolated from the rhizomes of Alpinia officinarum have shown antioxidant activities. []
- Antiphytopathogenic agents: 1′-Acetoxychavicol acetate, a derivative of p-coumaryl alcohol, isolated from Alpinia galanga exhibited strong antiphytopathogenic activity, particularly against Phytophthora nicotianae and Alternaria porri. []
- Biomaterials: Kraft lignin, rich in p-coumaryl alcohol units, has been successfully used to prepare lignin-based carbon aerogels with potential applications in supercapacitors. [, ]
Q11: What spectroscopic techniques are used to characterize p-coumaryl alcohol?
A11: Various spectroscopic techniques are used for the characterization of p-coumaryl alcohol and its derivatives. These include:
- NMR Spectroscopy: NMR is crucial for identifying and determining the ratio of different isomers, like erythro and threo isomers in p-hydroxyphenylglycerol-β-p-coumaryl ether. It's also used to analyze the structure of lignin and its degradation products. [, , , ]
- UV-Vis Spectrophotometry: This method helps analyze the products formed during the degradation of lignin. An increase in absorbance after treatment with enzymes or extracts indicates lignin degradation. []
- Infrared Spectroscopy (IR): IR spectroscopy, particularly Fourier transform infrared spectroscopy, is used to analyze the composition of lignin and its derivatives. Differences in the spectra can indicate variations in the degree of condensation of the lignin polymer. []
- Mass Spectrometry (MS): MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for identifying and analyzing p-coumaryl alcohol derivatives and lignin degradation products. [, , ]
- Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is valuable for analyzing the composition of complex mixtures, such as those obtained during lignin degradation or the identification of dilignols. [, ]
Q12: How do the substituents on the aromatic ring of p-coumaryl alcohol influence its reactivity?
A12: Studies on the dehydrogenative polymerization of 3,5-disubstituted p-coumaryl alcohols suggest that electronic effects of substituents play a significant role in the radical coupling reactions. The yield of β-ethers, a major product of radical coupling, was significantly influenced by the electronic nature of the substituents, with electron-withdrawing groups increasing the yield. []
Q13: What is the significance of studying the pyrolysis of p-coumaryl alcohol?
A13: Pyrolysis studies on p-coumaryl alcohol provide valuable insights into the thermal degradation pathways of lignin. These studies have identified key intermediate radicals and revealed the dominant role of oxygen-centered radicals during pyrolysis. Such information can be applied to optimize biomass conversion processes. [, , ]
Q14: What computational methods have been used to study p-coumaryl alcohol and its reactions?
A14: Density Functional Theory (DFT) calculations have been employed to explore the potential energy surface of reactions involving p-coumaryl alcohol, such as those with hydroxyl radicals. These calculations help elucidate reaction mechanisms and identify plausible intermediates. []
Q15: What are the environmental impacts of lignin degradation and how can they be mitigated?
A15: The lignin degradation process, particularly in industrial settings, can generate wastewater containing various phenolic compounds. These compounds can be toxic to aquatic life and pose environmental risks. Mitigating these impacts involves implementing effective wastewater treatment technologies, including biological treatment methods using lignin-degrading microorganisms, to remove these compounds before their release into the environment. []
Q16: What are the alternatives to traditional chemical methods for lignin degradation?
A16: Alternatives to traditional lignin degradation methods include:
- Biological Degradation: Employing ligninolytic enzymes, like laccases and peroxidases, from white-rot fungi such as Trichoderma reesei and Phanerochaete chrysosporium, offers a more environmentally friendly approach to lignin degradation. []
- Ionic Liquids: Deep eutectic solvents (DES), a class of ionic liquids, have shown promise in lignin fractionation and depolymerization. They offer advantages such as biodegradability and tunable properties, making them attractive alternatives. []
Q17: What are the challenges and future directions in p-coumaryl alcohol and lignin research?
A17: Despite significant advances, challenges remain in understanding the complex mechanisms of lignin biosynthesis and its role in plant cell wall structure. Future directions include:
- Engineering lignin biosynthesis: Developing strategies to precisely control lignin composition and structure in plants to improve biomass processing for biofuel production and other applications. [, ]
- Valorizing lignin: Discovering and optimizing methods to convert lignin into valuable products, such as platform chemicals, biomaterials, and pharmaceuticals, contributing to a sustainable bioeconomy. [, ]
- Understanding the ecological role of p-coumaryl alcohol: Further research is needed to understand the specific roles of p-coumaryl alcohol-derived compounds in plant interactions with their environment, including their contribution to plant defense mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



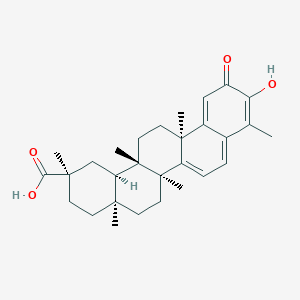

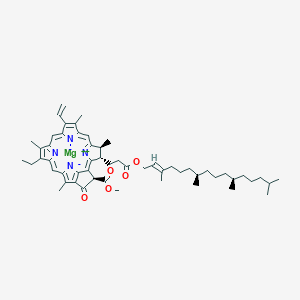



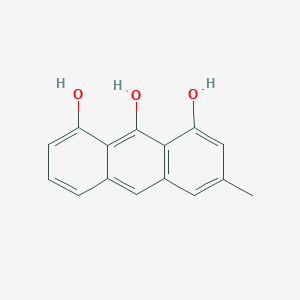


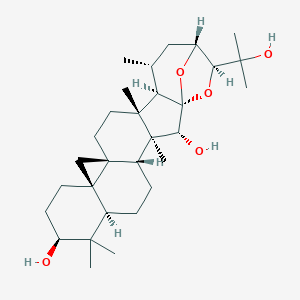
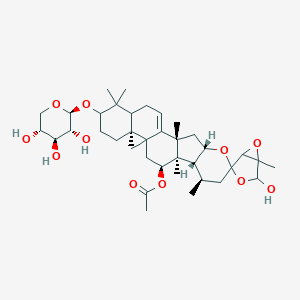

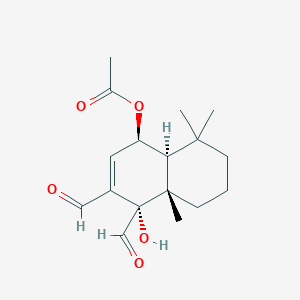
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)